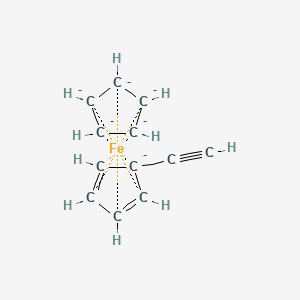
Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron is a complex organometallic compound that combines cyclopentane, 5-ethynylcyclopenta-1,3-diene, and iron
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;5-ethynylcyclopenta-1,3-diene;iron typically involves the reaction of cyclopentadiene with iron carbonyl complexes under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Formation of Cyclopentadienyl Anion: Cyclopentadiene is deprotonated using a strong base such as sodium hydride to form the cyclopentadienyl anion.
Reaction with Iron Carbonyl: The cyclopentadienyl anion is then reacted with iron carbonyl complexes, such as iron pentacarbonyl, to form the desired organometallic compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while reduction may produce iron hydrides.
Scientific Research Applications
Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Studied for its potential role in biological systems and as a model compound for metalloenzymes.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentane;5-ethynylcyclopenta-1,3-diene;iron involves its interaction with molecular targets and pathways. The compound can coordinate with various ligands, influencing the reactivity and stability of the resulting complexes. The iron center plays a crucial role in mediating electron transfer processes, which are essential for its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Similar in structure but with different ligands.
Ferrocene: Another well-known organometallic compound with cyclopentadienyl ligands.
Ruthenocene: Similar to ferrocene but with ruthenium instead of iron.
Uniqueness
Cyclopentane;5-ethynylcyclopenta-1,3-diene;iron is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of ligand modifications on the reactivity and stability of organometallic complexes.
Properties
Molecular Formula |
C12H10Fe-6 |
|---|---|
Molecular Weight |
210.05 g/mol |
IUPAC Name |
cyclopentane;5-ethynylcyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C7H5.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,3-6H;1-5H;/q-1;-5; |
InChI Key |
GGBRBXPLZPALBL-UHFFFAOYSA-N |
Canonical SMILES |
C#C[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















